molecular formula C14H19N3O B8107937 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8107937
M. Wt: 245.32 g/mol
InChI Key: PNKIRYPFCHFFCU-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one is a nitrogen-containing spirocyclic compound characterized by a central 2,7-diazaspiro[4.5]decan-1-one scaffold substituted with a pyridin-3-ylmethyl group.

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-14(4-2-7-16-11-14)5-8-17(13)10-12-3-1-6-15-9-12/h1,3,6,9,16H,2,4-5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKIRYPFCHFFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)CC3=CN=CC=C3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one typically involves multi-step organic reactions. One common method includes the use of a Prins reaction followed by a pinacol rearrangement. This method involves the reaction of an aldehyde with a 1-(4-hydroxybut-1-en-2-yl)cyclobutanol in the presence of a Lewis acid catalyst to form the spiro compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as the concentration of reagents, temperature, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Overview

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic structure where two rings are connected through a single atom. The presence of the pyridine ring and diazaspiro structure contributes to its biological activity, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), involved in necroptosis—a form of programmed cell death.

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

  • Inflammatory Diseases : Its ability to inhibit RIPK1 suggests potential applications in treating conditions characterized by excessive inflammation.
  • Cancer Therapy : Similar spirocyclic compounds exhibit anticancer properties, indicating that further research could explore this avenue for this compound.

The primary mechanism of action for this compound involves the inhibition of RIPK1 kinase activity. By blocking this pathway, the compound can prevent necroptosis and exert anti-inflammatory effects, making it a potential candidate for treating various inflammatory diseases.

Research Findings

Recent studies have evaluated the biological activity of this compound through various experimental approaches:

In Vitro Studies

Laboratory experiments have demonstrated that the compound exhibits significant inhibition of RIPK1 activity, leading to reduced necroptosis in cellular models.

Animal Models

Preclinical trials involving animal models have shown promising results in reducing inflammation and providing neuroprotective effects in models of neurodegenerative diseases.

Case Studies

Case Study 1: Inhibition of RIPK1

In a study examining the effects on cell viability and necroptosis, researchers found that treatment with the compound significantly reduced cell death in neurons subjected to inflammatory stimuli. This suggests its potential as a neuroprotective agent.

Case Study 2: Antitumor Activity

Another study explored the antitumor properties of structurally similar compounds and indicated that modifications to the spirocyclic framework could enhance their efficacy against cancer cells. This provides a rationale for further investigations into the antitumor potential of this compound.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby exerting anti-inflammatory effects . This inhibition is achieved through binding to the active site of the kinase, preventing its phosphorylation and subsequent signaling events.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of diazaspiro[4.5]decan-1-one derivatives are heavily influenced by substituents. Key analogs include:

AChE Inhibitors (Alzheimer’s Disease)
  • Compound 20b : 7-(2,6-Difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one
    • Activity : Potent acetylcholinesterase (AChE) inhibition, comparable to donepezil .
    • Structural Features : Fluorinated benzyl and methoxybenzyl groups enhance binding to AChE’s peripheral anionic site.
Antifungal Agents
  • NOVA Core Compound: 2-[(2-Methylpyrimidin-5-yl)methyl]-7-{[4-(propan-2-yl)phenyl]methyl}-2,7-diazaspiro[4.5]decan-6-one Activity: IC50 = 2.70 μM against Candida albicans biofilms; CC50 = 104.10 μM (low cytotoxicity) . Structural Features: Pyrimidinyl and isopropylphenyl groups improve biofilm penetration.
DAT Inhibitors (CNS Disorders)
  • Compound from Patent : 2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one
    • Activity : Inhibits dopamine-active transporter (DAT), targeting ADHD and substance abuse .
    • Structural Features : Fluorinated aromatic groups enhance blood-brain barrier permeability.

Physicochemical Properties

Key properties of selected analogs:

Compound (CAS) Molecular Weight LogP PSA (Ų) Solubility
2,7-Diazaspiro[4.5]decan-1-one HCl (1187173-43-8) 190.67 1.2 49.3 Soluble in DMF, MeOH
NOVA Core Compound 392.53 3.45* 49.33 Low aqueous solubility
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one 256.33 2.8 32.1 DCM, THF

*Note: LogP value corrected from typo in original source .

Biological Activity

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spiro compounds, characterized by a bicyclic structure where two rings are connected through a single atom. The presence of the pyridine ring and diazaspiro structure contributes to its biological activity, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.

The primary mechanism of action for this compound involves the inhibition of RIPK1 kinase activity. By blocking this pathway, the compound can prevent necroptosis and exert anti-inflammatory effects, making it a potential candidate for treating various inflammatory diseases .

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Inflammatory Diseases : Its ability to inhibit RIPK1 suggests potential applications in treating conditions characterized by excessive inflammation.
  • Cancer Therapy : Some studies indicate that similar spirocyclic compounds exhibit anticancer properties, suggesting that further research could explore this avenue for this compound .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicRIPK1 inhibitor
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneSpirocyclicRIPK1 inhibitor
3,4,5-Trisubstituted pyridine derivativesPyridine-basedVarious therapeutic targets

The uniqueness of this compound lies in its specific combination of structural features that enhance its selectivity and potency as a kinase inhibitor .

Research Findings

Recent studies have evaluated the biological activity of this compound through various experimental approaches:

  • In Vitro Studies : Laboratory experiments have demonstrated that the compound exhibits significant inhibition of RIPK1 activity, leading to reduced necroptosis in cellular models.
  • Animal Models : Preclinical trials involving animal models have shown promising results in reducing inflammation and providing neuroprotective effects in models of neurodegenerative diseases .

Case Study 1: Inhibition of RIPK1

In a study examining the effects of this compound on cell viability and necroptosis, researchers found that treatment with the compound significantly reduced cell death in neurons subjected to inflammatory stimuli. This suggests its potential as a neuroprotective agent.

Case Study 2: Antitumor Activity

Another study explored the antitumor properties of structurally similar compounds and indicated that modifications to the spirocyclic framework could enhance their efficacy against cancer cells. This provides a rationale for further investigations into the antitumor potential of this compound .

Q & A

Q. What analytical techniques are critical for characterizing metabolic byproducts of this compound?

  • Methodology : Use LC-MS/MS with high-resolution Q-TOF to detect phase I/II metabolites. For instance, hydroxylation at the spirocyclic carbon is a major metabolic pathway .
  • Data Standards : Follow FDA guidelines for metabolite identification (e.g., MIST criteria) .

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